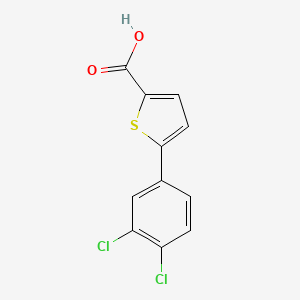
1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone is a useful research compound. Its molecular formula is C22H18Cl2O2S and its molecular weight is 417.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone typically involves multiple steps starting from commercially available precursors. The process often begins with the synthesis of the intermediate 3,4-dichlorobenzyl alcohol, followed by its etherification with phenol. The resulting ether is further functionalized through a series of steps including halogenation, and thiolation to introduce the tolylsulfanyl group.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial. Catalysts may be used to enhance yield and selectivity, while purification steps such as recrystallization and chromatography ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions including:
Oxidation: Converts sulfanyl groups to sulfonyl derivatives under specific conditions.
Reduction: Potentially reduces halogenated intermediates or sulfonyl groups back to sulfanyl.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution depending on the reagents.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for halogenation, thiols for thiolation, and oxidizing agents like hydrogen peroxide for oxidation are commonly used. The reaction conditions often require controlled temperatures and specific solvents to ensure reaction efficiency and product stability.
Major Products: Major products from these reactions include sulfonyl derivatives, reduced forms of the compound, and various substituted aromatic derivatives, showcasing the compound’s versatility in synthetic organic chemistry.
Applications De Recherche Scientifique
1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone has diverse applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or cellular pathways.
Medicine: Explored for potential therapeutic properties, possibly in the development of anti-inflammatory or antimicrobial agents.
Industry: Utilized in materials science for the creation of novel materials with unique physical properties.
Mécanisme D'action
The mechanism of action often involves interactions at the molecular level:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting or modifying their function.
Pathways Involved: In biological systems, it can interfere with signaling pathways, metabolic processes, or cellular transport mechanisms.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: 1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone is compared with compounds such as its non-halogenated analogs or those with variations in the sulfanyl group.
List of Similar Compounds:
1-(4-Benzyloxy-phenyl)-2-M-tolylsulfanyl-ethanone
1-(4-(3,4-Difluoro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone
1-(4-(3,4-Dimethoxy-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone
This compound is truly a fascinating subject with broad implications in multiple fields
Propriétés
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-(3-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O2S/c1-15-3-2-4-19(11-15)27-14-22(25)17-6-8-18(9-7-17)26-13-16-5-10-20(23)21(24)12-16/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXIPSQZZBPOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2956994.png)


![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)



![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/new.no-structure.jpg)

![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)

![2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2957015.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine](/img/structure/B2957016.png)
